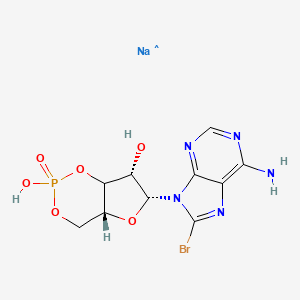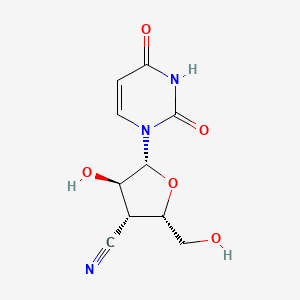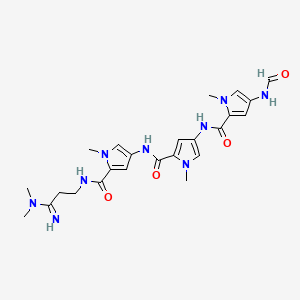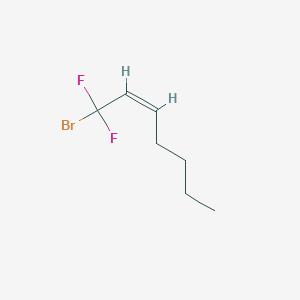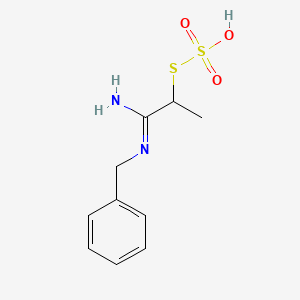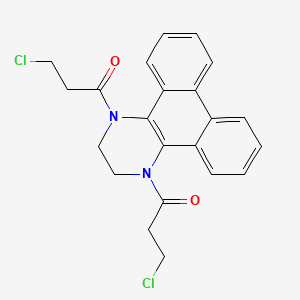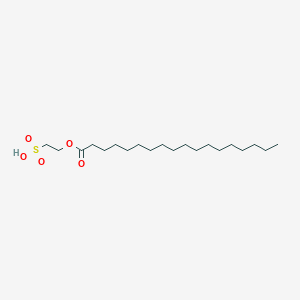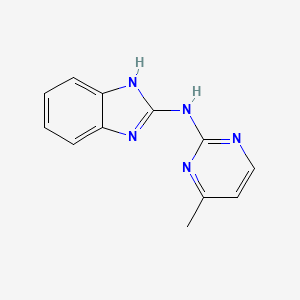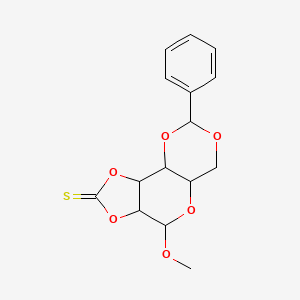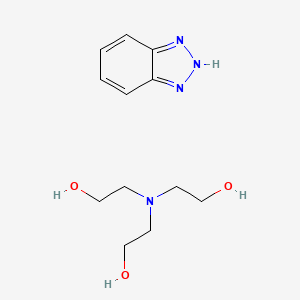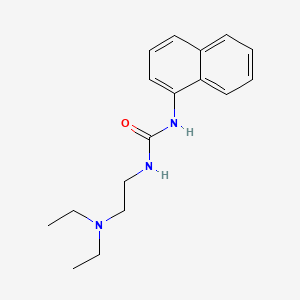
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- is a complex organic compound that features a naphthalene ring, a diethylaminoethyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with diethylaminoethyl chloride in the presence of a base to form the intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
化学反応の分析
Types of Reactions
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
科学的研究の応用
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism by which Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- exerts its effects involves interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, while the naphthalene ring can intercalate with DNA or proteins, affecting their function. The urea moiety can form hydrogen bonds with various biomolecules, influencing their activity.
類似化合物との比較
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol share structural similarities.
Urea derivatives: Compounds such as thiourea and phenylurea have similar functional groups.
Uniqueness
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the diethylaminoethyl group and the naphthalene ring allows for diverse interactions and applications that are not possible with simpler analogs.
特性
CAS番号 |
102433-21-6 |
|---|---|
分子式 |
C17H23N3O |
分子量 |
285.4 g/mol |
IUPAC名 |
1-[2-(diethylamino)ethyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C17H23N3O/c1-3-20(4-2)13-12-18-17(21)19-16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,3-4,12-13H2,1-2H3,(H2,18,19,21) |
InChIキー |
JMDJIKCRZAJHMI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)NC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


